6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound with the empirical formula C7H6ClN31. It is a halogenated heterocycle and is part of a collection of unique chemicals provided by Sigma-Aldrich1.
Synthesis Analysis
While specific synthesis methods for “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles2. These heterocycles are key components to functional molecules used in a variety of applications2.
Molecular Structure Analysis
The molecular weight of “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is 167.601. However, specific details about its molecular structure were not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” were not found in the search results.
Physical And Chemical Properties Analysis
“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a solid1. Its boiling point is predicted to be 417.6±35.0 °C and its density is predicted to be 1.518±0.06 g/cm33.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure and vibrational energy levels of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been characterized using density functional theory (DFT). Studies reveal the impact of methyl group substitution on the proton position of the NH group at the imidazole unit, indicating the significance of hydrogen bonding within its structure (Lorenc et al., 2008).
Nitration and Halogenation Reactions
Research on nitration and halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro variants, has contributed to the understanding of their chemical reactivity. Nitration at low temperatures results in nitro-derivatives, while halogenation processes lead to chloro- and bromo-substituted compounds, providing insights into the synthesis of diverse functionalized derivatives (Smolyar et al., 2007; Yutilov et al., 2005).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These studies have shown high inhibition efficiency, suggesting their potential application as corrosion inhibitors in industrial settings (Saady et al., 2021).
Biological Activities
Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant biological activities, including antidiabetic, antioxidant, and β-glucuronidase inhibition. These findings highlight the therapeutic potential of these compounds in managing diabetes and oxidative stress (Taha et al., 2016).
Safety And Hazards
“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed1. It is also classified as WGK 3, indicating a high hazard to water1.
Future Directions
The search results did not provide specific future directions for “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one”.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVKDDKVKPDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
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